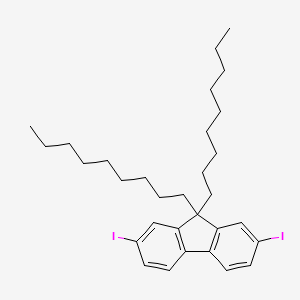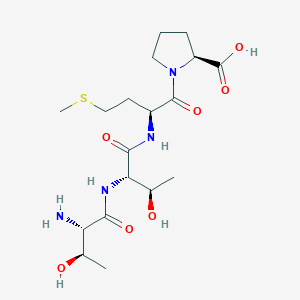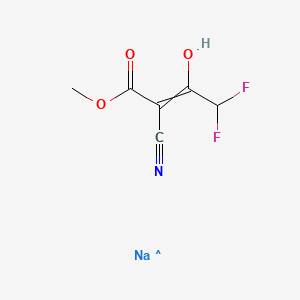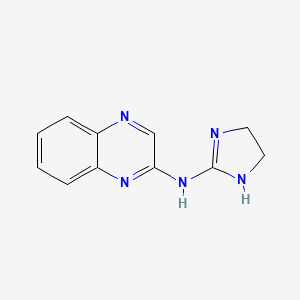
2,7-Diiodo-9,9-dinonyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diiodo-9,9-dinonyl-9H-fluorene is a chemical compound with the molecular formula C33H48I2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms at the 2 and 7 positions and two nonyl groups at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diiodo-9,9-dinonyl-9H-fluorene typically involves the iodination of 9,9-dinonylfluorene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 7 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diiodo-9,9-dinonyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to remove the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds with azide, thiol, or other functional groups replacing the iodine atoms.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Deiodinated fluorenes.
Applications De Recherche Scientifique
2,7-Diiodo-9,9-dinonyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of polyfluorenes, which are materials with excellent electronic and optical properties.
Photovoltaics: Incorporated into organic solar cells to improve light absorption and charge transport.
Light Emitting Diodes (LEDs): Utilized in the fabrication of OLEDs due to its ability to emit light when excited by an electron.
Photodetectors: Employed in devices that detect light and convert it into an electrical signal.
Mécanisme D'action
The mechanism of action of 2,7-Diiodo-9,9-dinonyl-9H-fluorene in electronic applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The iodine atoms and nonyl groups influence the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular targets include the active layers in electronic devices, where it contributes to charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diiodo-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of nonyl groups.
2,7-Diiodo-9,9-dimethyl-9H-fluorene: Contains methyl groups at the 9 position.
2,7-Diiodo-9,9-di(3’,7’-dimethyloctyl)-9H-fluorene: Features dimethyloctyl groups.
Uniqueness
2,7-Diiodo-9,9-dinonyl-9H-fluorene is unique due to the presence of nonyl groups, which provide distinct solubility and processing characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility and film-forming properties.
Propriétés
Numéro CAS |
406491-17-6 |
|---|---|
Formule moléculaire |
C31H44I2 |
Poids moléculaire |
670.5 g/mol |
Nom IUPAC |
2,7-diiodo-9,9-di(nonyl)fluorene |
InChI |
InChI=1S/C31H44I2/c1-3-5-7-9-11-13-15-21-31(22-16-14-12-10-8-6-4-2)29-23-25(32)17-19-27(29)28-20-18-26(33)24-30(28)31/h17-20,23-24H,3-16,21-22H2,1-2H3 |
Clé InChI |
IVMBPYDDWBVUSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)

![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)

![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)




![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
